molecular formula C17H21NO3 B3131659 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline CAS No. 356537-89-8

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline

Cat. No.: B3131659
CAS No.: 356537-89-8
M. Wt: 287.35 g/mol
InChI Key: HOSYTNORBYRNKX-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline is a chemical compound belonging to the class of phenethylamines It is characterized by the presence of methoxy groups at the 2 and 5 positions on the benzene ring and an additional methoxy group on the phenethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated derivatives and other substituted phenethylamines.

Scientific Research Applications

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist at the 5-HT2A receptor, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity . This interaction is responsible for its psychoactive effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline is unique due to the presence of the methoxy group on the phenethylamine side chain, which may influence its pharmacokinetic properties and receptor binding affinity. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological effects.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-14-6-4-13(5-7-14)10-11-18-16-12-15(20-2)8-9-17(16)21-3/h4-9,12,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSYTNORBYRNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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